Bienvenue dans la boutique en ligne BenchChem!

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

Lipophilicity ADME Solubility

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid (CAS 1334491-72-3) is a heterocyclic building block featuring a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, linked at the 4-position to an isoxazole-4-carboxylic acid moiety. With a molecular formula of C14H20N2O5 and a molecular weight of 296.32 g·mol⁻¹, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules targeting EPAC proteins, orexin receptors, dopamine D3/D4 receptors, and lysophosphatidic acid (LPA) receptors.

Molecular Formula C14H20N2O5
Molecular Weight 296.323
CAS No. 1334491-72-3
Cat. No. B2787409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid
CAS1334491-72-3
Molecular FormulaC14H20N2O5
Molecular Weight296.323
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2C(=O)O
InChIInChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18)
InChIKeyOSKQOJOAZCLAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid (CAS 1334491-72-3): A Boc-Protected Piperidine-Isoxazole Carboxylic Acid Building Block for Medicinal Chemistry


3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid (CAS 1334491-72-3) is a heterocyclic building block featuring a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, linked at the 4-position to an isoxazole-4-carboxylic acid moiety . With a molecular formula of C14H20N2O5 and a molecular weight of 296.32 g·mol⁻¹, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules targeting EPAC proteins, orexin receptors, dopamine D3/D4 receptors, and lysophosphatidic acid (LPA) receptors [1]. The presence of the Boc protecting group enables orthogonal synthetic strategies, while the isoxazole-4-carboxylic acid provides both a hydrogen-bond donor/acceptor pharmacophore and a derivatizable carboxyl handle for amide coupling or esterification [2].

Why Generic Substitution Fails: Positional Isomerism, Protecting Group Strategy, and Heterocycle Identity in 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid


Seemingly minor structural variations among Boc-protected piperidine-isoxazole carboxylic acid building blocks produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and synthetic compatibility that preclude simple interchange. The 4-piperidinyl attachment geometry determines molecular shape complementarity to biological targets, as demonstrated by structure-activity relationship (SAR) studies on CCR5 antagonists where optimal placement of the heterocycle nitrogen meta to the piperidine connection was critical [1]. The Boc protecting group is essential for orthogonal deprotection strategies in multi-step syntheses; the deprotected analog 3-(piperidin-4-yl)isoxazole-4-carboxylic acid (CAS 1334493-51-4) cannot be used interchangeably without altering synthetic routes and introducing undesired side reactions at the free secondary amine . Furthermore, the isoxazole ring (N-O adjacency) provides distinct hydrogen-bond acceptor geometry compared to its oxazole isomer, directly impacting target recognition and metabolic stability [2].

Quantitative Differentiation Evidence: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid vs. Closest Analogs


Reduced Lipophilicity (LogP) of the 4-Piperidinyl Isoxazole-4-Carboxylic Acid vs. 3-Positional and 2-Positional Isomers

The target compound exhibits a computed LogP of 1.51, which is substantially lower than its 3-positional isomer 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid (CAS 1334491-82-5; LogP 2.49) and its 2-positional isomer 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid (CAS 1334485-73-2; LogP 2.83) . The 0.98-log-unit difference versus the 3-isomer corresponds to an approximately 9.5-fold lower calculated n-octanol/water partition coefficient, indicating significantly greater aqueous solubility potential for the 4-piperidinyl derivative .

Lipophilicity ADME Solubility

Boc-Protected vs. Free Amine: Orthogonal Synthetic Compatibility and Differential Physicochemical Profile

The target compound (MW 296.32, LogP 1.51, H-bond donors 1, H-bond acceptors 4) carries a Boc protecting group that is stable under basic, nucleophilic, and reductive conditions but can be selectively cleaved under acidic conditions (e.g., TFA or HCl/dioxane) to generate the free piperidine . In contrast, the deprotected analog 3-(piperidin-4-yl)isoxazole-4-carboxylic acid (CAS 1334493-51-4; MW 196.20, LogP ~2.9, H-bond donors 3, H-bond acceptors 4) bears a nucleophilic secondary amine that can participate in undesired side reactions during amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling steps . The 100 Da molecular weight difference and additional two H-bond donor sites on the deprotected analog fundamentally alter its solubility, chromatographic behavior, and biological permeability profile [1].

Synthetic Chemistry Protecting Group Strategy Drug Discovery

Isoxazole vs. Oxazole Heterocycle: Differential Hydrogen-Bond Acceptor Geometry and Fragment Elaboration Potential

The isoxazole ring in the target compound positions the endocyclic nitrogen and oxygen in a 1,2-adjacent arrangement, creating a unique hydrogen-bond acceptor geometry with a computed LogP of 1.51 and 4 H-bond acceptor sites . In contrast, the oxazole-containing analog 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylic acid (CAS 922516-08-3) positions nitrogen and oxygen in a 1,3-arrangement, altering the vector of the H-bond acceptor lone pairs . Isoxazole fragments have been explicitly validated as productive starting points for membrane-bound pyrophosphatase (mPPase) inhibitor development, yielding inhibitors with IC50 values of 6-10 μM in Thermotoga maritima test systems, whereas oxazole fragments exhibit different target engagement profiles [1].

Fragment-Based Drug Discovery Hydrogen Bonding Heterocycle Chemistry

4-Piperidinyl vs. 3-Piperidinyl Substitution: Impact on Pharmacophore Geometry in Dopamine D3/D4 and Orexin Receptor Antagonist Programs

The 4-piperidinyl attachment in the target compound provides a linear, para-like geometry that projects the isoxazole-4-carboxylic acid moiety along the molecular long axis, a geometric feature explicitly exploited in focused isoxazolylpiperidinylpiperazine libraries for dopamine D3 and D4 receptor antagonism [1]. In contrast, 3-piperidinyl-substituted isomers (CAS 1334491-82-5) introduce a kink in the molecular scaffold, altering the distance and angular relationship between the Boc-piperidine and the isoxazole pharmacophore. Patent literature for piperidine isoxazole orexin receptor antagonists (Merck Sharp & Dohme, US20170327490A1) consistently employs 4-piperidinyl linkages, indicating this geometry is favored for achieving potent OX1R/OX2R antagonism [2]. Additionally, the 4-substituted piperidine scaffold is a privileged motif in CCR5 antagonist SAR, where optimal placement of the heterocycle nitrogen meta to the piperidine connection was found to be critical [3].

Dopamine Receptor Orexin Receptor Pharmacophore Geometry SAR

Fraction sp3 (Fsp3) and Molecular Complexity: Enhanced 3D Character Relative to Flat Aromatic Building Blocks

The target compound possesses an Fsp3 value of 0.64, reflecting a high fraction of sp3-hybridized carbon atoms due to the saturated piperidine ring and the tert-butyl group of the Boc protecting moiety . This contrasts with simpler isoxazole-4-carboxylic acid building blocks lacking the piperidine substituent (e.g., isoxazole-4-carboxylic acid, CAS 6436-62-0; Fsp3 = 0.0), which are completely flat and aromatic . Higher Fsp3 values have been correlated with improved clinical success rates in drug discovery, as increased three-dimensionality enhances target selectivity and reduces off-target promiscuity [1]. The combination of a saturated heterocycle (piperidine, Fsp3 = 1.0) with an aromatic isoxazole (Fsp3 = 0.0) creates a balanced scaffold with both rigidity and conformational flexibility.

Molecular Complexity Fsp3 Drug-Likeness Fragment Elaboration

Optimal Application Scenarios for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid (CAS 1334491-72-3)


Fragment-Based Drug Discovery: Isoxazole Carboxylic Acid Fragment Elaboration for mPPase and Related Targets

The target compound's isoxazole-4-carboxylic acid core, combined with its favorable LogP (1.51) and balanced Fsp3 (0.64), positions it as an ideal fragment-elaboration starting point for targets where isoxazole fragments have shown validated binding, such as membrane-bound pyrophosphatases (mPPases) where isoxazole-derived inhibitors achieved IC50 values of 6-10 μM in T. maritima test systems [1]. The Boc-protected piperidine provides a vector for subsequent library synthesis via amide coupling at the carboxylic acid, followed by Boc deprotection and further diversification at the liberated secondary amine [2].

Synthesis of EPAC1/EPAC2 Inhibitors: Scaffold for Exchange Protein Directly Activated by cAMP Modulation

Isoxazole carboxylic acid derivatives have been identified as potent EPAC1 inhibitors with IC50 values in the low micromolar range (e.g., Compound 32 in US11124489 with IC50 = 2.2-3.0 μM against EPAC1 and EPAC2) [1]. The target compound serves as a key intermediate for synthesizing focused libraries of isoxazole-containing EPAC modulators, where the 4-piperidinyl geometry provides the correct spatial orientation for engagement of the EPAC cAMP-binding domain, and the Boc group ensures synthetic compatibility during amide bond formation with aryl/heteroaryl amine coupling partners [2].

Orexin Receptor Antagonist Development: Privileged 4-Piperidinyl Isoxazole Scaffold

Merck Sharp & Dohme's piperidine isoxazole orexin receptor antagonist program (US20170327490A1) demonstrates the utility of 4-piperidinyl isoxazole scaffolds for achieving potent OX1R/OX2R antagonism [1]. The target compound's 4-substituted piperidine geometry, combined with the isoxazole-4-carboxylic acid pharmacophore, provides a direct entry point into this chemical space. The Boc protecting group ensures compatibility with the multi-step synthetic sequences typically required for installing the diverse N-linked and C-linked substituents found in clinical orexin antagonist candidates [2].

Dopamine D3/D4 Receptor-Focused Library Synthesis for Antipsychotic Drug Discovery

The target compound directly maps onto the core scaffold of the isoxazolylpiperidinylpiperazine library reported by Landge et al. (2011) for dopamine D3 and D4 receptor antagonism [1]. The carboxylic acid handle allows for facile conversion to amide derivatives with diverse piperazine or other amine coupling partners, while the 4-piperidinyl substitution pattern has been validated for achieving selective D3/D4 binding over other aminergic receptors [2]. The lower LogP (1.51 vs. >2.4 for positional isomers) may contribute to improved CNS drug-likeness by reducing excessive lipophilicity that can lead to hERG channel blockade and metabolic instability [3].

Quote Request

Request a Quote for 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.